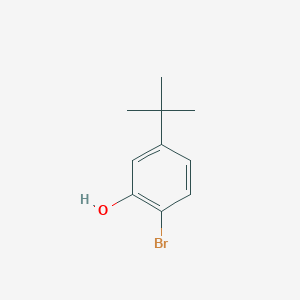
2-Bromo-5-(tert-butyl)phenol
Overview
Description
2-Bromo-5-(tert-butyl)phenol is an organic compound with the molecular formula C₁₀H₁₃BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a tert-butyl group at the fifth position on the phenol ring
Mechanism of Action
Target of Action
Similar compounds like tert-butyl bromide have been used to study the massive deadenylation of adenine-based nucleosides induced by halogenated alkanes under physiological conditions . This suggests that 2-Bromo-5-(tert-butyl)phenol may interact with adenine-based nucleosides.
Mode of Action
A related compound, 4-tert-butyl cyclohexanone, has been used in a bromination-dehydrobromination reaction to synthesize substituted 2-bromo phenols . This reaction involves a series of HBr eliminations leading to the formation of the phenol . It’s possible that this compound might undergo similar reactions.
Pharmacokinetics
The compound’s molecular weight (22912 g/mol) and physical form (oil) suggest that it may have certain lipophilic properties, which could influence its absorption and distribution .
Result of Action
Safety data sheets indicate that the compound can cause skin and eye irritation, and may be harmful if inhaled, in contact with skin, or if swallowed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, it should be handled carefully to avoid contact with skin and eyes, and inhalation of dust, vapor, mist, or gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(tert-butyl)phenol typically involves the bromination of 5-(tert-butyl)phenol. One common method includes the reaction of 5-(tert-butyl)phenol with bromine in the presence of a solvent such as dichloromethane at low temperatures to ensure selective bromination . The reaction is typically carried out at 0°C to prevent over-bromination and to achieve high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 5-(tert-butyl)phenol is reacted with bromine in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(tert-butyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: The major product is 5-(tert-butyl)phenol.
Scientific Research Applications
2-Bromo-5-(tert-butyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Bromo-4-tert-butylphenol
- 4-Bromo-2,6-di-tert-butylphenol
- 2-Bromo-5-methylphenol
Comparison: 2-Bromo-5-(tert-butyl)phenol is unique due to the specific positioning of the bromine and tert-butyl groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-bromo-5-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYHPGHAMBDJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491367 | |
| Record name | 2-Bromo-5-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20942-68-1 | |
| Record name | 2-Bromo-5-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
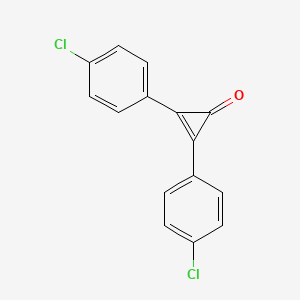

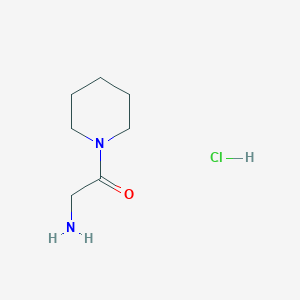

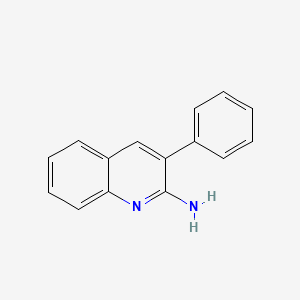
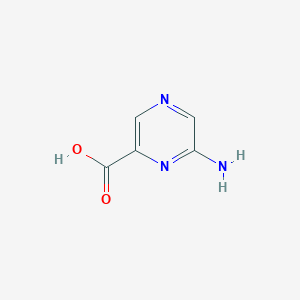
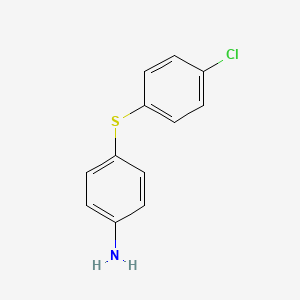

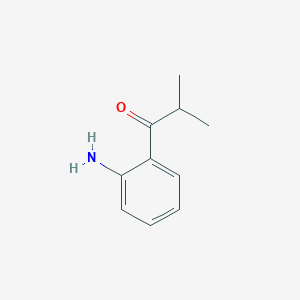


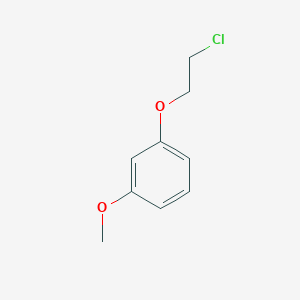
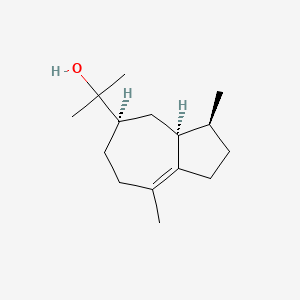
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
